Superior Potency and Selectivity Against Colon Cancer Cells Compared to Structural Analog SR-37
In a direct head-to-head comparison using MTT assays, 15-Oxospiramilactone (NC043) demonstrated substantially greater potency against colon cancer cell lines than its close structural analog SR-37. Against Caco-2 cells, SR-37 exhibited a 13-fold higher IC50 compared to NC043. Against SW480 cells, SR-37 exhibited a 3.3-fold higher IC50 compared to NC043 [1]. Furthermore, NC043 showed a 4- to 6-fold higher IC50 in normal colonic epithelial cells (CCD-841-CoN) compared to the carcinoma cells, indicating a favorable therapeutic window, whereas the analog S1 had negligible inhibitory effect on both carcinoma cell lines [1].
| Evidence Dimension | Cytotoxicity (IC50, 72h) |
|---|---|
| Target Compound Data | SW480: 3.16 μM; Caco-2: (IC50 not reported in absolute terms, used as baseline for fold difference) |
| Comparator Or Baseline | SR-37 (structural analog) |
| Quantified Difference | SR-37 IC50 was 3.3-fold higher in SW480 cells and 13-fold higher in Caco-2 cells relative to NC043. |
| Conditions | MTT cell viability assay after 72h incubation; SW480 and Caco-2 colon carcinoma cells; normal colonic epithelial CCD-841-CoN cells as selectivity control. |
Why This Matters
This data provides a direct, quantitative justification for selecting 15-Oxospiramilactone over closely related in-class analogs, ensuring maximal potency in Wnt-dependent colon cancer models while minimizing potential off-target effects on normal colonic epithelium.
- [1] Wang W, Liu H, Wang S, Hao X, Li L. A diterpenoid derivative 15-oxospiramilactone inhibits Wnt/β-catenin signaling and colon cancer cell tumorigenesis. Cell Res. 2011;21(5):730-740. doi:10.1038/cr.2011.30 View Source
